N,N-Dimethylglycin

Übersicht

Beschreibung

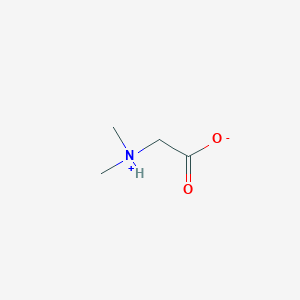

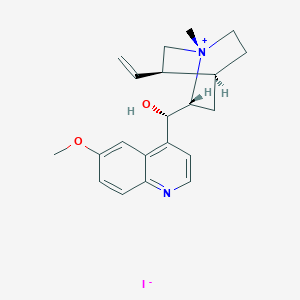

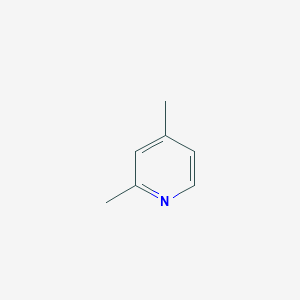

N,N-Dimethylglycin: ist ein Derivat der Aminosäure Glycin, das durch das Vorhandensein von zwei Methylgruppen am Stickstoffatom gekennzeichnet ist. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen Lebensmitteln wie Bohnen und Leber vorkommt. This compound wird aufgrund seiner potenziellen gesundheitlichen Vorteile als Nahrungsergänzungsmittel vermarktet .

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Dimethylglycine is used as a biochemical reagent in various chemical reactions and studies.

Biology: It plays a role in the metabolism of choline to glycine, acting as an intermediate metabolite .

Medicine: N,N-Dimethylglycine has been studied for its potential benefits in enhancing oxygen utilization, reducing fatigue, and improving endurance performance. It has also been investigated for its effects on patients with progressive multiple sclerosis .

Industry: The compound is used as a feed additive in animal nutrition to improve growth and performance .

Wirkmechanismus

Target of Action

N,N-Dimethylglycine (DMG) is a tertiary amino acid that naturally occurs as an intermediate metabolite in choline-to-glycine metabolism . It has been found to act as an agonist of the glycine site of the NMDA receptor . The primary target of DMG is the Monomeric sarcosine oxidase .

Mode of Action

DMG interacts with its targets, primarily the Monomeric sarcosine oxidase, to influence various biochemical processes. It is involved in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction .

Biochemical Pathways

DMG is involved in several biochemical pathways. It is formed in the liver mitochondria by the action of ß-homocysteine methyltransferase during the metabolism of homocysteine to methionine . Betaine, which is formed from choline, is the methyl donor in this reaction, and DMG is formed by the removal of one methyl group from betaine . It is also involved in the Glycine and Serine Metabolism, Betaine Metabolism, and Methionine Metabolism .

Pharmacokinetics

It is known that dmg is formed in the liver mitochondria during the metabolism of homocysteine to methionine . More research is needed to fully understand the ADME properties of DMG and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMG. For example, in broiler diets, DMG has been shown to improve the feed:gain ratio without being accumulated in consumer parts . . More research is needed to fully understand how environmental factors influence the action of DMG.

Biochemische Analyse

Biochemical Properties

N,N-Dimethylglycine acts as an agonist of the glycine site of the NMDA receptor . It is involved in the metabolism of homocysteine to methionine, where it is formed by the removal of one methyl group from betaine .

Cellular Effects

N,N-Dimethylglycine sodium salt (DMG-Na) has been shown to promote the proliferation of cultured human epidermal HaCaT keratinocytes . It also promotes keratinocyte migration and upregulates the synthesis and release of specific growth factors . DMG-Na exerts robust anti-inflammatory and antioxidant effects .

Molecular Mechanism

N,N-Dimethylglycine has been found to interact with monomeric sarcosine oxidase, an enzyme from Bacillus sp. (strain B-0618)

Dosage Effects in Animal Models

Limited studies have been performed on the dosage effects of N,N-Dimethylglycine in animal models. There is anecdotal evidence that it may benefit animals with certain immune, cardiovascular, or metabolic diseases .

Metabolic Pathways

N,N-Dimethylglycine is involved in several metabolic pathways, including glycine and serine metabolism, betaine metabolism, and the metabolism of homocysteine to methionine .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen:

Neutralisationsmethode: N,N-Dimethylglycin kann durch Neutralisation seines Natriumsalzes mit Schwefelsäure synthetisiert werden.

Monochloressigsäure-Methode: Ein weiteres Verfahren umfasst die Behandlung von Monochloressigsäure mit wässrigem Dimethylamin, gefolgt von Salzsäure, wodurch this compound als sein Hydrochloridsalz erhalten wird.

Industrielle Produktionsverfahren: Die industrielle Produktion setzt häufig die Neutralisationsmethode ein, da diese einen höheren Ertrag und eine höhere Wirtschaftlichkeit bietet. Der Prozess umfasst eine Zwischenstufen-Dampfdestillation und Isolierung von N,N-Dimethylaminoacetonitril, gefolgt von alkalischer Hydrolyse und Methanol-Extraktion .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in biologischen Systemen, wo es metabolisiert wird.

Reduktion: Es kann unter bestimmten Bedingungen zu einfacheren Aminen reduziert werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Methylgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Alkylhalogenide und Nukleophile können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Erzeugt Formaldehyd und Glycin.

Reduktion: Erzeugt einfachere Amine.

Substitution: Führt zur Bildung von substituierten Glycin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als biochemisches Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Es spielt eine Rolle beim Metabolismus von Cholin zu Glycin und wirkt als Zwischenstoffwechselprodukt .

Medizin: this compound wurde auf seine potenziellen Vorteile bei der Steigerung der Sauerstoffverwertung, der Reduzierung von Müdigkeit und der Verbesserung der Ausdauerleistung untersucht. Es wurde auch auf seine Auswirkungen bei Patienten mit progredienter Multipler Sklerose untersucht .

Industrie: Die Verbindung wird als Futtermittelzusatzstoff in der Tierernährung eingesetzt, um das Wachstum und die Leistung zu verbessern .

Wirkmechanismus

This compound wirkt als Agonist der Glycinstelle des NMDA-Rezeptors und beeinflusst die Neurotransmission im zentralen Nervensystem . Es verbessert auch die Sauerstoffverwertung durch Gewebe und interagiert mit freien Radikalen, wodurch antioxidative Wirkungen erzielt werden .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-Dimethylglycine can undergo oxidation reactions, particularly in biological systems where it is metabolized.

Reduction: It can be reduced to simpler amines under specific conditions.

Substitution: The compound can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Produces formaldehyde and glycine.

Reduction: Yields simpler amines.

Substitution: Results in the formation of substituted glycine derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Glycin: Die Muttersubstanz der Aminosäure, von der N,N-Dimethylglycin abgeleitet ist.

Betain: Ein weiteres methyliertes Derivat von Glycin, das an ähnlichen Stoffwechselwegen beteiligt ist.

Sarcosin: Eine verwandte Verbindung, die durch Demethylierung von this compound gebildet wird.

Einzigartigkeit: this compound ist aufgrund seiner beiden Methylgruppen am Stickstoffatom einzigartig, die im Vergleich zu seinen Analoga unterschiedliche biochemische Eigenschaften und Stoffwechselrollen verleihen .

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)